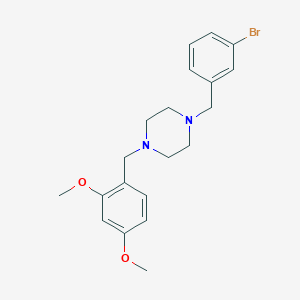![molecular formula C15H17NO5S B329436 (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B329436.png)
(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclohepta[b]thiophene ring, followed by functional group modifications to introduce the methoxycarbonyl and amino groups. The final step involves the formation of the oxobut-2-enoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme catalysis and other biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced conductivity.
Mecanismo De Acción
The mechanism of action of (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohepta[b]thiophene derivatives, such as:
- 4-methoxyphenethylamine
- 2-(4-methoxyphenyl)ethylamine
- 4-methoxyphenylacetonitrile
Uniqueness
What sets (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID apart from these similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H17NO5S |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(E)-4-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H17NO5S/c1-21-15(20)13-9-5-3-2-4-6-10(9)22-14(13)16-11(17)7-8-12(18)19/h7-8H,2-6H2,1H3,(H,16,17)(H,18,19)/b8-7+ |
Clave InChI |
DPFGBWHNUMMBNF-BQYQJAHWSA-N |
SMILES isomérico |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)/C=C/C(=O)O |
SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC(=O)O |
SMILES canónico |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-benzoyl-11-[4-(benzyloxy)-3-methoxyphenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329357.png)
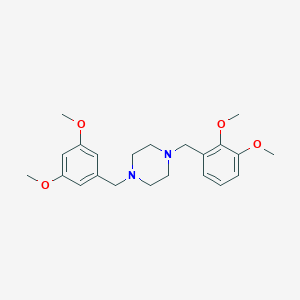
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B329360.png)
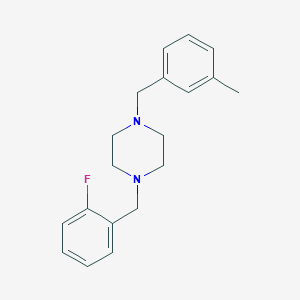
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B329362.png)
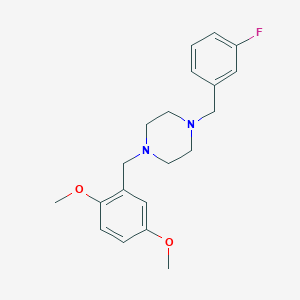
![1-(2-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B329364.png)

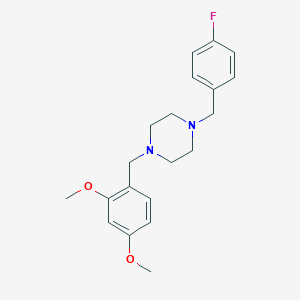
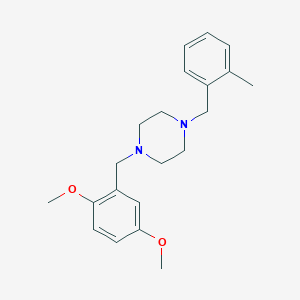

![9-Ethyl-3-[[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]methyl]carbazole](/img/structure/B329372.png)
![1-(2-Chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B329373.png)
